molecular formula C12H13Cl2NO B2822987 2-Azetidinone, 3,3-bis(chloromethyl)-1-(phenylmethyl)- CAS No. 137266-59-2

2-Azetidinone, 3,3-bis(chloromethyl)-1-(phenylmethyl)-

Cat. No. B2822987
CAS RN: 137266-59-2
M. Wt: 258.14
InChI Key: XTHOOJYASOZOSW-UHFFFAOYSA-N
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Description

2-Azetidinone, 3,3-bis(chloromethyl)-1-(phenylmethyl)- is a chemical compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. This compound belongs to the class of azetidinones, which are known for their diverse biological activities.

Mechanism of Action

The mechanism of action of 2-Azetidinone, 3,3-bis(chloromethyl)-1-(phenylmethyl)- is not fully understood. However, studies have suggested that the compound may act by inhibiting the activity of enzymes involved in bacterial and fungal cell wall synthesis, as well as by disrupting viral replication. The compound has also been shown to induce apoptosis in cancer cells, which may contribute to its anticancer activity.
Biochemical and Physiological Effects:
2-Azetidinone, 3,3-bis(chloromethyl)-1-(phenylmethyl)- has been shown to have several biochemical and physiological effects. The compound has been shown to inhibit the growth of bacterial and fungal cells, as well as to inhibit the replication of several viruses. Additionally, 2-Azetidinone, 3,3-bis(chloromethyl)-1-(phenylmethyl)- has been shown to induce apoptosis in cancer cells, which may contribute to its anticancer activity.

Advantages and Limitations for Lab Experiments

One of the advantages of using 2-Azetidinone, 3,3-bis(chloromethyl)-1-(phenylmethyl)- in lab experiments is its broad-spectrum activity against various bacterial and fungal strains, as well as its antiviral and anticancer activity. Additionally, the compound is relatively easy to synthesize and has a high purity and yield. However, one of the limitations of using 2-Azetidinone, 3,3-bis(chloromethyl)-1-(phenylmethyl)- in lab experiments is its potential toxicity, which may limit its use in vivo.

Future Directions

There are several future directions for research on 2-Azetidinone, 3,3-bis(chloromethyl)-1-(phenylmethyl)-. One direction is to further investigate the mechanism of action of the compound, which may lead to the development of more potent derivatives. Another direction is to explore the potential of the compound as a therapeutic agent for various diseases, including bacterial and fungal infections, viral infections, and cancer. Additionally, further studies are needed to evaluate the toxicity and pharmacokinetics of the compound in vivo, which may inform its potential use in clinical settings.

Synthesis Methods

The synthesis of 2-Azetidinone, 3,3-bis(chloromethyl)-1-(phenylmethyl)- can be achieved through several methods, including the reaction of 3,3-bis(chloromethyl)-1-(phenylmethyl)-azetidin-2-one with various reagents. One of the most common methods involves the reaction of 3,3-bis(chloromethyl)-1-(phenylmethyl)-azetidin-2-one with sodium azide, followed by reduction with sodium borohydride. This method yields 2-Azetidinone, 3,3-bis(chloromethyl)-1-(phenylmethyl)- with high purity and yield.

Scientific Research Applications

2-Azetidinone, 3,3-bis(chloromethyl)-1-(phenylmethyl)- has been extensively studied for its potential therapeutic applications. It has been shown to exhibit a wide range of biological activities, including antibacterial, antifungal, antiviral, anticancer, and anti-inflammatory properties. The compound has been tested against various bacterial and fungal strains, including multidrug-resistant strains, and has shown promising results. Additionally, 2-Azetidinone, 3,3-bis(chloromethyl)-1-(phenylmethyl)- has been shown to inhibit the replication of several viruses, including HIV and hepatitis B virus. The compound has also demonstrated anticancer activity against various cancer cell lines, including breast, lung, and colon cancer cells.

properties

IUPAC Name

1-benzyl-3,3-bis(chloromethyl)azetidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13Cl2NO/c13-7-12(8-14)9-15(11(12)16)6-10-4-2-1-3-5-10/h1-5H,6-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTHOOJYASOZOSW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(=O)N1CC2=CC=CC=C2)(CCl)CCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13Cl2NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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